(1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane
Description
Cyclophane-Based Molecular Scaffolds in Supramolecular Chemistry
Cyclophanes represent a fascinating class of macrocyclic compounds characterized by bridged aromatic systems that create unique spatial arrangements and molecular cavities. The (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane exemplifies the architectural complexity achievable within this chemical family.
The molecular structure of this compound features a 17-membered macrocyclic ring incorporating meta-linked phenylene units interconnected through a sophisticated arrangement of heteroatoms. The compound's structural framework includes three nitrogen atoms (triaza), three oxygen atoms (trioxa), and two carbonyl groups (dioxo) strategically positioned within the macrocycle. This heteroatom-rich environment creates a potentially versatile binding pocket with multiple coordination sites.
The compound's stereochemical configuration is defined by four specific stereocenters (1'S,2'S,9S,15R), contributing to its three-dimensional architecture and influencing its molecular recognition capabilities. The tert-butoxycarbonyl (Boc) protected amino group, hydroxyl functionality, and phenyl substituent extending from the macrocyclic scaffold provide additional interaction sites that enhance the compound's potential for guest binding and molecular recognition.
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Macrocyclic Core | 17-membered ring with meta-phenylene units | Defines the overall three-dimensional architecture |
| Heteroatom Distribution | 3 nitrogen, 3 oxygen, 2 carbonyl groups | Creates multiple coordination sites for guest binding |
| Stereochemical Configuration | (1'S,2'S,9S,15R) | Determines spatial arrangement and chiral recognition properties |
| Pendant Functionalities | Boc-protected amino group, hydroxyl group, phenyl group | Provides additional interaction sites for molecular recognition |
| Isopropyl Substituent | Position 12 of the macrocycle | Influences conformational dynamics and cavity shape |
Recent research on related metacyclophane systems has demonstrated their effectiveness as molecular receptors capable of binding a variety of guests through multiple non-covalent interactions. Cyclophanes such as this one can form host-guest complexes through a combination of π-π interactions, hydrogen bonding, cation-π interactions, and van der Waals forces. The specific arrangement of heteroatoms in this metacyclophane creates potential binding pockets that could exhibit selectivity toward cationic, anionic, or neutral molecular species depending on the conformational state of the macrocycle.
Bridged Aromatic Systems: Conformational Dynamics of Metacyclophanes
The conformational behavior of metacyclophanes represents one of their most intriguing structural aspects, directly influencing their binding properties and functional applications. The this compound likely exhibits complex conformational dynamics due to its flexible macrocyclic framework and multiple stereocenters.
Studies on related metacyclophane systems have revealed that these compounds can adopt various conformational states, including cone, partial cone, 1,2-alternate, and 1,3-alternate conformations. Variable temperature nuclear magnetic resonance (VT-NMR) spectroscopy has proven invaluable for investigating these conformational changes, as demonstrated in studies of various [3.3.3]metacyclophane derivatives. These investigations have shown that metacyclophanes can undergo conformational interconversions with distinct energy barriers and coalescence temperatures.
For the metacyclophane compound under discussion, computational analyses using molecular mechanics, semi-empirical methods, density functional theory (DFT), and ab initio calculations would be expected to reveal multiple stable conformers. The presence of the isopropyl group at position 12 likely introduces steric constraints that influence the energetic landscape of conformational interconversions. Additionally, the pendant functionalities (Boc-protected amino group, hydroxyl group, and phenyl substituent) extend the conformational complexity by introducing additional rotational degrees of freedom.
| Conformational Aspect | Analytical Method | Expected Findings |
|---|---|---|
| Stable Conformers | DFT calculations | Multiple energy minima representing distinct conformational states |
| Interconversion Barriers | VT-NMR spectroscopy | Coalescence temperatures and activation energies for conformational transitions |
| Backbone Flexibility | Molecular dynamics simulations | Time-dependent conformational transitions and preferred states |
| Influence of Substituents | Computational structure-property relationships | Effect of the isopropyl group and pendant functionalities on conformational preferences |
| Solvent Effects | NMR studies in various solvents | Influence of solvent polarity on conformational equilibria |
The conformational dynamics of this metacyclophane likely involves what researchers have termed "bridge wobbles," which refer to movements of the bridging units connecting the aromatic rings. These movements can result in significant changes in the size and shape of the internal cavity, affecting the compound's binding capabilities. The specific arrangement of the triaza-trioxa-dioxo bridges in this metacyclophane introduces additional complexity to these conformational transitions due to the potential for hydrogen bonding and other non-covalent interactions between the heteroatoms and adjacent groups.
Understanding the conformational preferences of this metacyclophane is crucial for predicting its host-guest chemistry and potential applications in molecular recognition, catalysis, and materials science. The compound's conformational flexibility could potentially be harnessed to create stimuli-responsive systems that undergo conformational switching in response to environmental changes such as pH, temperature, or the presence of specific guest molecules.
Heteromacrocyclic Frameworks: Triaza-Trioxa-Dioxo Metacyclophane Topologies
The this compound represents an advanced heteromacrocyclic framework combining multiple heteroatoms in a precise three-dimensional arrangement. This triaza-trioxa-dioxo metacyclophane topology creates a unique chemical environment with specialized functional properties that distinguish it from conventional macrocyclic systems.
The strategic incorporation of nitrogen and oxygen atoms within the macrocyclic framework creates multiple coordination sites capable of interacting with various guest molecules through hydrogen bonding, metal coordination, and dipole-dipole interactions. The presence of three nitrogen atoms in the cyclononene core dramatically enhances the versatility of this metacyclophane as a potential transition-metal ligand and host for various ionic and neutral guests. This structural arrangement parallels the design principles observed in other nitrogen-rich macrocycles like tribenzo-1,4,7-triazacyclononene (N3-CTV), which have demonstrated remarkable host-guest chemistry.
The two carbonyl groups (dioxo functionality) further enhance the binding capabilities of this metacyclophane by introducing additional hydrogen bond acceptor sites and increasing the overall polarity of the macrocyclic cavity. These carbonyl groups may also participate in metal coordination or π-stacking interactions with aromatic guests, expanding the range of molecular recognition capabilities.
| Topological Feature | Coordination Capability | Potential Applications |
|---|---|---|
| Triaza Arrangement | Transition metal binding, hydrogen bond donation/acceptance | Metal complex formation, anion sensing, catalysis |
| Trioxa Framework | Hydrogen bond acceptance, cation coordination | Alkali metal binding, molecular transport, supramolecular assembly |
| Dioxo Functionality | Hydrogen bond acceptance, π-stacking | Amide recognition, protein surface binding, crystal engineering |
| Meta-Phenylene Units | π-electron rich surfaces, aromatic interactions | Aromatic guest binding, electron transfer processes, optical sensing |
| Chiral Arrangement | Stereoselective recognition | Asymmetric catalysis, chiral separations, enantioselective sensing |
The synthetic approaches to triaza-trioxa-dioxo metacyclophanes typically involve multi-step processes including macrocyclization reactions under high-dilution conditions. The formation of the macrocyclic ring often represents the key synthetic challenge, requiring careful control of reaction conditions to favor intramolecular cyclization over intermolecular oligomerization. For heteromacrocycles containing both oxygen and nitrogen bridges, strategies such as the Staudinger reaction between bis-azides and appropriate diphosphines have proven effective.
The heteromacrocyclic topology of this metacyclophane creates unique opportunities for supramolecular applications. The compound could potentially function as a building block for more complex architectures, including cryptophanes and cage compounds. The precise arrangement of heteroatoms within the macrocyclic framework may enable the development of selective chemical sensors for metal ions, anions, or neutral organic molecules. Additionally, the chiral nature of this metacyclophane suggests potential applications in asymmetric catalysis, where the chiral environment of the macrocyclic cavity could impart stereoselectivity to chemical transformations.
Recent advances in heteromacrocyclic chemistry have demonstrated that compounds with similar topological features can exhibit remarkable properties as supramolecular catalysts, with the macrocyclic cavity creating a microenvironment that can mimic enzymatic catalysis. The specific arrangement of functional groups in this metacyclophane could potentially catalyze reactions such as acyl transfer, carbonyl additions, or asymmetric transformations, utilizing the multiple coordination sites and chiral environment to achieve high selectivity.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4O8/c1-23(2)28-31(40)35-14-15-43-16-17-44-18-19-45-26-13-9-12-25(20-26)22-36-29(32(41)38-28)30(39)27(21-24-10-7-6-8-11-24)37-33(42)46-34(3,4)5/h6-13,20,23,27-30,36,39H,14-19,21-22H2,1-5H3,(H,35,40)(H,37,42)(H,38,41)/t27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZWWANHBNSDX-VZNYXHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171053 | |
| Record name | (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180968-41-6 | |
| Record name | (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180968416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane is a complex metacyclophane derivative with potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on recent studies.
Synthesis and Structural Properties
Metacyclophanes are a class of compounds characterized by their unique cyclic structures that allow for various functionalizations. The synthesis of the specific compound typically involves multi-step organic reactions that incorporate various functional groups to enhance solubility and biological activity. For example:
- Starting Materials : The synthesis often begins with phenolic compounds and amine derivatives.
- Functionalization : The introduction of the (1,1-dimethylethoxy)carbonyl group is crucial for improving pharmacological properties.
The structural analysis of this compound can be conducted using techniques such as NMR spectroscopy and X-ray crystallography. These methods reveal insights into the conformational flexibility and intramolecular interactions that may influence its biological activity.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of polyphenolic metacyclophanes. For instance:
- Radical Scavenging : Compounds similar to the one have shown significant radical scavenging activities due to their ability to donate hydrogen atoms effectively. A study indicated an exceptional O─H bond dissociation energy of 44 kcal/mol for related compounds, suggesting robust antioxidant capabilities .
Membrane Activity
Another area of interest is the membrane activity of metacyclophanes. Research has demonstrated that certain derivatives exhibit significant membrane-disrupting properties:
- Membrane Interaction : Some metacyclophane derivatives have been shown to integrate into lipid bilayers effectively, potentially leading to cell lysis or altered membrane permeability. This property is particularly relevant in drug delivery systems and antimicrobial applications .
Case Studies
Case Study 1: Antioxidant Efficacy
A study designed 30 polyphenolic metacyclophanes and assessed their antioxidant properties through in vitro assays. The results indicated that several derivatives exhibited strong protective effects against oxidative stress in cellular models .
Case Study 2: Membrane Disruption
Research on bis(metacyclophane) derivatives revealed that one compound demonstrated significant cytotoxicity against cancer cell lines by disrupting cellular membranes. This was attributed to its amphiphilic nature, allowing it to interact favorably with lipid membranes .
Comparative Analysis of Biological Activities
| Compound Type | Antioxidant Activity | Membrane Activity | Notes |
|---|---|---|---|
| Polyphenolic Metacyclophanes | High | Moderate | Effective in scavenging free radicals |
| Bis(Metacyclophane) Derivatives | Moderate | High | Significant cytotoxicity against cancer cells |
Scientific Research Applications
The compound (1'S,2'S,9S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)metacyclophane is a complex metacyclophane derivative with potential applications in various scientific fields. This article explores its applications based on existing literature and research findings.
Drug Development
Metacyclophanes have been investigated for their potential as drug candidates due to their ability to mimic biological structures. The specific compound's structure suggests it may interact with biological targets effectively. For instance:
- Anticancer Activity : Research indicates that certain metacyclophanes can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the hydroxy and amine functional groups in this compound could enhance its binding affinity to cancer-related targets.
- Antimicrobial Properties : Some metacyclophanes have shown promise as antimicrobial agents. The phenylpropyl moiety may contribute to this activity by disrupting bacterial cell membranes.
Case Study: Synthesis and Biological Evaluation
A study published in Nature Communications explored the synthesis of various metacyclophanes and their biological evaluations. The findings suggested that modifications to the metacyclophane structure can lead to significant changes in biological activity, highlighting the importance of structural diversity in drug design .
Molecular Sensors
Metacyclophanes can be utilized as molecular sensors due to their ability to undergo conformational changes in response to environmental stimuli. The specific compound's structure allows for potential applications in:
- Chemical Sensing : The triaza and trioxa groups may facilitate interactions with specific analytes, making it suitable for detecting chemical substances.
- Optoelectronic Devices : Research has shown that metacyclophanes can be incorporated into organic light-emitting diodes (OLEDs) due to their unique electronic properties.
Case Study: Metacyclophanes in Nanotechnology
A recent study examined the use of metacyclophanes in nanotechnology applications, focusing on their role as building blocks for nanoscale materials. The results indicated that these compounds could self-assemble into organized structures, which are essential for developing advanced materials .
Host-Guest Chemistry
Metacyclophanes are often studied in supramolecular chemistry for their ability to form host-guest complexes. This property can be exploited for:
- Drug Delivery Systems : The compound's cavity may encapsulate drug molecules, enhancing their solubility and stability.
- Catalysis : Metacyclophanes can act as catalysts for various reactions by providing a unique environment for reactants.
Case Study: Host-Guest Complexes
Research published in ACS Publications demonstrated the formation of stable host-guest complexes using metacyclophanes. These complexes exhibited selective binding properties, which could be harnessed for targeted drug delivery applications .
Chemical Reactions Analysis
Key Synthetic Reactions
The synthesis involves regio- and stereospecific macrocyclization (Figure 1) :
Critical Data :
- Yield: 12–25% for macrocyclization (due to competing oligomerization) .
- Purity: >95% after reverse-phase HPLC .
Functional Group Reactivity
Biological Activity and Mechanistic Insights
As an HIV-1 protease inhibitor, the compound undergoes non-covalent binding interactions :
Table 1 : Antiviral activity in MT-4 cells .
| Derivative | EC₅₀ (nM) | Solubility (PBS, pH 7.4) |
|---|---|---|
| Parent | 23 ± 4 | 1.8 mg/mL |
| Methylated | 48 ± 7 | 0.6 mg/mL |
Stability and Degradation Pathways
Comparative Analysis with Analogues
| Parameter | Paracyclophane Derivative | Linear Analogue |
|---|---|---|
| Protease Kᵢ | 8.3 nM | 420 nM |
| Oral Bioavailability (mice) | 22% | <5% |
| Aqueous Solubility | 3.1 mg/mL | 0.2 mg/mL |
Comparison with Similar Compounds
Macrocycles with Heteroatom-Rich Frameworks
The target compound’s triaza-trioxa system distinguishes it from other macrocycles. For example:
- Example 15 Compound () : A 14-membered pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecin derivative with two nitrogen and two oxygen atoms. Its fluorinated and cyclopropyl substituents suggest distinct electronic properties compared to the target compound’s Boc and phenyl groups .
- Pentacyclic Compound () : A triaza-containing pentacycle with methoxy and prenyl groups, lacking the oxygen-rich backbone of the target compound .
Substituent Variations
- Boc vs. Acetyl Groups: The Boc-protected amino group in the target compound contrasts with acetylated analogues (e.g., ’s steroid derivative), which may exhibit reduced steric hindrance but lower stability under acidic conditions .
- Phenyl vs. Aliphatic Chains : The phenyl group in the target compound enhances aromatic interactions compared to aliphatic substituents in γ-carotene (), which rely on conjugated double bonds for light absorption .
Data Tables
Table 1: Structural Comparison of Macrocyclic Compounds
Table 2: Hypothetical Bioactivity Based on Structural Analogues
Research Findings
- Bioactivity-Structure Correlation : Hierarchical clustering () indicates that macrocycles with triaza-trioxa systems and aromatic substituents, like the target compound, likely share bioactivity profiles with protease or kinase inhibitors .
- Protein Interactions: The Boc group may facilitate interactions with hydrophobic binding pockets, as seen in menaquinone-4 (), which binds quinone-dependent enzymes .
- Synthetic Feasibility : The isopropyl group in the target compound mirrors steric effects observed in β-DDM (), suggesting utility in membrane protein stabilization .
Preparation Methods
Q & A
Q. What are the key structural features of the compound that influence its reactivity and stability?
The compound’s macrocyclic framework, triaza-trioxa-dioxo backbone, and substituents (e.g., tert-butoxycarbonyl (Boc), phenylpropyl, and isopropyl groups) create steric and electronic effects. These features influence hydrogen bonding, metal coordination, and hydrolytic stability. Methodologically, confirm these properties using:
Q. How can researchers validate the purity of this compound after synthesis?
Use orthogonal analytical techniques:
- HPLC-MS for purity assessment and detection of side products.
- Elemental analysis to confirm stoichiometry.
- Tandem mass spectrometry (MS/MS) to verify fragmentation patterns consistent with the proposed structure. Cross-reference with synthetic intermediates to trace impurities .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of this macrocycle?
Employ factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example:
Q. How to resolve contradictions in stability data under varying pH conditions?
Conduct accelerated stability studies (e.g., 40°C/75% RH) with:
- pH-rate profiling to identify degradation pathways (e.g., Boc deprotection or macrocycle ring-opening).
- LC-UV/HRMS to characterize degradation products.
- Computational pKa prediction tools to correlate protonation states with instability .
Q. What advanced techniques elucidate host-guest interactions in supramolecular applications?
- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.
- Surface Plasmon Resonance (SPR) for real-time interaction kinetics.
- Molecular Dynamics (MD) simulations to model guest orientation within the macrocycle’s cavity. Cross-validate with 2D NOESY NMR to detect proximity effects .
Q. How to integrate AI with traditional methods for process control during synthesis?
Develop a hybrid workflow:
- Use AI algorithms (e.g., neural networks) to predict reaction outcomes from historical data.
- Implement real-time Process Analytical Technology (PAT) (e.g., in-situ FTIR) for monitoring intermediate formation.
- Align with CRDC RDF2050108 guidelines for process simulation in chemical engineering .
Theoretical and Methodological Frameworks
Q. How to align experimental design with a theoretical framework for this compound?
- Start with density functional theory (DFT) to model electronic properties and reactivity.
- Link to supramolecular chemistry principles (e.g., preorganization, complementarity) when studying host-guest behavior.
- Use systematic literature reviews (e.g., PubMed/SciELO) to identify gaps in macrocyclic drug delivery mechanisms .
Q. What strategies ensure reproducibility in spectroscopic characterization?
- Standardize protocols for NMR acquisition (e.g., solvent, temperature, referencing).
- Use certified reference materials (CRMs) for instrument calibration.
- Share raw data in repositories (e.g., Zenodo) with metadata documenting experimental conditions .
Data Analysis and Contradiction Management
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?
Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
